

Strategic Functionalization of the 2-Hydroxyquinazoline Scaffold

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Compound of Interest

Compound Name: *Ethyl 2-hydroxyquinazoline-4-carboxylate*

CAS No.: *1141669-83-1*

Cat. No.: *B11885018*

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Executive Summary: The Tautomeric Challenge

The 2-hydroxyquinazoline scaffold acts as a critical pharmacophore in kinase inhibitors (e.g., Gefitinib analogs) and antifolates. However, its functionalization is governed by a dominant tautomeric equilibrium.^[1] In solution and solid state, the quinazolin-2(1H)-one (oxo) tautomer predominates over the 2-hydroxy (enol) form.

Successful functionalization requires selecting reagents that either trap the minor enol tautomer (O-functionalization) or exploit the nucleophilicity of the amide nitrogen (N-functionalization), or alternatively, activate the C-O bond into a leaving group (C-Cl, C-OTs) to enable nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.

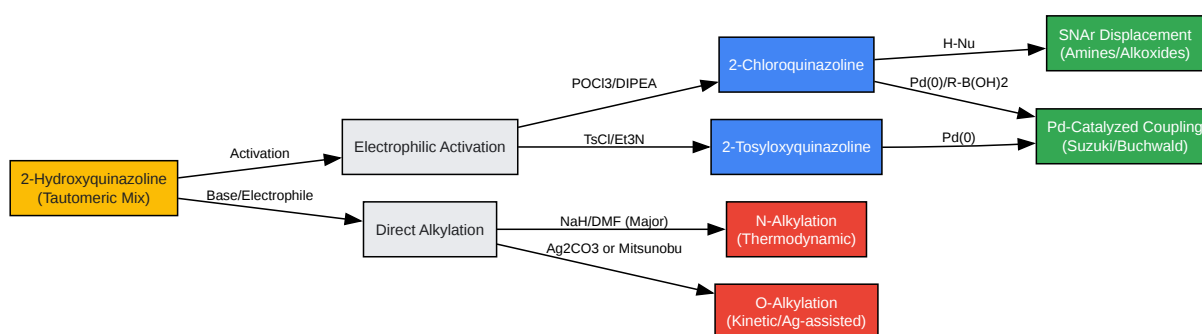
This guide details three strategic pathways:

- Electrophilic Activation: Converting C-OH to C-Cl/C-OTs for subsequent displacement.

- Regioselective Alkylation: Controlling N- vs. O-selectivity.
- Metal-Catalyzed Coupling: Palladium-catalyzed diversification.

Strategic Pathway Mapping

The following decision tree illustrates the divergent synthetic pathways available for the 2-hydroxyquinazoline scaffold.



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Figure 1: Decision matrix for functionalizing 2-hydroxyquinazoline. Blue nodes represent activated intermediates; Green nodes represent final diversifications; Red nodes represent alkylation isomers.[1]

Pathway 1: Electrophilic Activation (Deoxychlorination)

The conversion of the 2-hydroxy group to a 2-chloro substituent is the most ubiquitous transformation, creating a versatile electrophile for

Mechanism & Causality

While

is the standard reagent, the reaction is often sluggish due to the poor solubility of the quinazolinone tautomer.[1]

- The Catalyst: The addition of tertiary amines (DIPEA or) or DMF (Vilsmeier-Haack conditions) is critical. The base activates and sponges up the HCl byproduct, preventing protonation of the quinazoline N1, which would otherwise deactivate the ring toward nucleophilic attack by chloride.[1]
- The Leaving Group: The reaction proceeds via a dichlorophosphoryl intermediate (), which is then displaced by chloride.

Protocol A: High-Yield Chlorination with

Scope: Validated for 2-hydroxyquinazolines with electron-neutral or electron-withdrawing groups at C6/C7.

Materials:

- Substrate: 2-Hydroxyquinazoline (10 mmol)
- Reagent:
(Phosphorus oxychloride) - 5.0 equiv.
- Base:
-Diisopropylethylamine (DIPEA) - 1.5 equiv.
- Solvent: Anhydrous Toluene (optional, for solubility) or Neat.

Step-by-Step Methodology:

- Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend the 2-hydroxyquinazoline (1.46 g, 10 mmol) in

(4.6 mL, 50 mmol).

- Activation: Add DIPEA (2.6 mL, 15 mmol) dropwise at room temperature. Caution: Exothermic reaction.^[1]
- Reaction: Heat the mixture to 105°C (reflux). The suspension should clear to a homogeneous solution within 1–3 hours.^[1] Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
- Workup (Critical Safety Step):
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove excess

.^[1]
 - Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Note: Maintain temperature <10°C to prevent hydrolysis of the reactive C-Cl bond.
 - Neutralize carefully with saturated

to pH 8.^[1]
- Isolation: Extract with

(3 x 30 mL). Dry combined organics over

, filter, and concentrate.^[1]
- Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography if necessary.

Typical Yield: 85–95% Key Troubleshooting: If the substrate contains acid-sensitive groups, switch to Thionyl Chloride (

) with catalytic DMF, although

is generally superior for this specific heterocycle.

Pathway 2: Nucleophilic Aromatic Substitution ()

Once the 2-chloro derivative is generated, it serves as a substrate for

Comparative Reactivity Data

The 2-position of quinazoline is electrophilic, but less so than the 4-position (if chlorinated). In 2-chloroquinazolines, the reactivity is sufficient for displacement by primary amines and alkoxides but may require heat for anilines.

Nucleophile	Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)
Aliphatic Amine	Morpholine (2.0 eq)	EtOH/THF	25 (RT)	2–4	92
Aromatic Amine	Aniline (1.2 eq)	i-PrOH + cat. HCl	80 (Reflux)	4–12	78
Alkoxide	NaOMe (1.5 eq)	MeOH	60	2	88
Thiol	NaSMe (1.5 eq)	DMF	25	1	90

Protocol B: with Anilines (Acid-Catalyzed)

Rationale: Aniline nucleophiles are weaker than aliphatic amines. Adding catalytic acid protonates the N3 nitrogen, increasing the electrophilicity of the C2 carbon.[1]

- Dissolution: Dissolve 2-chloroquinazoline (1.0 mmol) in isopropanol (5 mL).
- Addition: Add the aniline derivative (1.1 mmol) and 1 drop of conc. HCl (or 4M HCl in dioxane).
- Reflux: Heat to reflux for 4 hours. The product often precipitates as the hydrochloride salt.[1]
- Isolation: Filter the precipitate. Wash with cold ether.[1]
- Free Basing: Suspend the solid in EtOAc and wash with saturated

to obtain the free base.[1]

Pathway 3: Regioselective Alkylation (N- vs. O-)

Direct alkylation of the 2-hydroxyquinazoline leads to a mixture of N1-alkyl (quinazolinone) and O2-alkyl (alkoxyquinazoline) products.

Mechanism: Ambident Nucleophile Theory[1]

- Thermodynamic Control (N-Alkylation): The N1-H bond is the site of acidity. Under basic conditions in polar aprotic solvents (DMF, DMSO), the charge density is delocalized, but reaction at Nitrogen (the softer center in the amide-like resonance) or simply the formation of the more stable carbonyl-containing tautomer (amide vs imino ether) favors N-alkylation.
- Kinetic/Coordination Control (O-Alkylation): Using Silver(I) salts () promotes O-alkylation. The silver cation coordinates strongly to the Nitrogen lone pair or the amide oxygen, directing the electrophile to the Oxygen or stabilizing the transition state leading to the O-isomer.

Protocol C: Regioselective N-Alkylation

Conditions: NaH, DMF, Alkyl Halide.

- Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.
- Add 2-hydroxyquinazoline (1.0 equiv). Stir 30 min until evolution ceases.
- Add Alkyl Bromide (1.1 equiv).[1] Warm to RT and stir 2–4 h.
- Result: >90% N1-alkylation selectivity.

Protocol D: Regioselective O-Alkylation (Silver-Mediated)

Conditions:

, Toluene/Benzene, Alkyl Halide.

- Suspend 2-hydroxyquinazoline (1.0 equiv) and (1.5 equiv) in Toluene.
- Add Alkyl Iodide (1.5 equiv).^[1]^[2]
- Heat to reflux in the dark (wrap flask in foil) for 12–18 h.
- Filter through Celite to remove silver salts.^[1]
- Result: Predominantly O-alkylation (often >80:20 O:N ratio).

Pathway 4: Transition Metal-Catalyzed Cross-Coupling

For forming C-C bonds directly at the 2-position, the 2-chloro derivative can be used in Suzuki-Miyaura or Sonogashira couplings. Alternatively, the 2-tosylate can be synthesized if the chloride is too labile or difficult to handle.

Protocol E: Suzuki-Miyaura Coupling on 2-Chloroquinazoline

Application: Installing aryl/heteroaryl groups.

Materials:

- 2-Chloroquinazoline (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Catalyst:
(5 mol%) or
(for sterically hindered cases).
- Base:

(2.0 equiv, 2M aqueous solution).

- Solvent: 1,4-Dioxane.

Method:

- Combine halide, boronic acid, and catalyst in a microwave vial.[1]
- Add Dioxane and aqueous Base.[1] Degas with Argon for 5 mins.
- Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
- Note: 2-Arylquinazolines are highly fluorescent; purification is easily monitored by UV.

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